molecular formula C17H20N2O6S2 B3015361 (Z)-5-((3-(2-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)amino)-5-oxopentanoic acid CAS No. 850744-89-7

(Z)-5-((3-(2-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)amino)-5-oxopentanoic acid

Cat. No.: B3015361
CAS No.: 850744-89-7
M. Wt: 412.48
InChI Key: NGLWBPGZSCMPHT-ZCXUNETKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-5-((3-(2-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)amino)-5-oxopentanoic acid is a recognized and potent inhibitor of Proviral Integration Moloney virus (PIM) kinases, a family of serine/threonine kinases with significant roles in cell survival, proliferation, and drug resistance. This compound is structurally characterized as a pan-PIM kinase inhibitor, demonstrating efficacy against PIM-1, PIM-2, and PIM-3 isoforms. Its primary research value lies in the field of oncology, where it is employed to investigate signaling pathways in hematological malignancies and solid tumors. The mechanism of action involves competitive binding at the ATP-binding pocket of PIM kinases, thereby inhibiting their kinase activity and downstream phosphorylation of substrates such as BAD, which subsequently promotes apoptosis and suppresses tumor growth. Studies utilizing this inhibitor have been pivotal in elucidating the synergistic effects of PIM kinase inhibition with other therapeutic agents, providing a critical tool for exploring combination therapies and overcoming treatment resistance in cancer models. Research has shown that this compound can induce cell cycle arrest and enhance the cytotoxic effects of standard chemotherapeutics, making it a valuable probe for dissecting complex oncogenic signaling networks and validating PIM kinases as a therapeutic target. [Source: European Patent Office, EP3828203A1]

Properties

IUPAC Name

5-[[3-(2-methoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O6S2/c1-25-13-6-3-2-5-11(13)19-12-9-27(23,24)10-14(12)26-17(19)18-15(20)7-4-8-16(21)22/h2-3,5-6,12,14H,4,7-10H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGLWBPGZSCMPHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C3CS(=O)(=O)CC3SC2=NC(=O)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-5-((3-(2-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)amino)-5-oxopentanoic acid typically involves multi-step organic reactions. One common approach starts with the preparation of the thiazole-thiophene core, followed by the introduction of the methoxyphenyl group and the pentanoic acid side chain. Key steps may include:

    Cyclization Reactions: Formation of the thiazole-thiophene core through cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions: Introduction of the methoxyphenyl group via electrophilic aromatic substitution.

    Coupling Reactions: Attachment of the pentanoic acid moiety using coupling reagents such as carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(Z)-5-((3-(2-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)amino)-5-oxopentanoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The thiazole ring can be reduced under hydrogenation conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group yields quinones, while reduction of the thiazole ring produces dihydrothiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-5-((3-(2-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)amino)-5-oxopentanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a potential candidate for investigating the binding affinities of various biomolecules.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets may lead to the development of new drugs for treating various diseases.

Industry

In industrial applications, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (Z)-5-((3-(2-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)amino)-5-oxopentanoic acid involves its interaction with specific molecular targets. The methoxyphenyl group may facilitate binding to hydrophobic pockets in proteins, while the thiazole-thiophene core can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analysis

The compound belongs to a broader class of (Z)-configured thiazole derivatives. Key structural distinctions from analogs include:

  • Substituent on the thiazole core : The 2-methoxyphenyl group at position 3 contrasts with other analogs featuring nitro (e.g., 4-nitrobenzylidene), thiophene, or 4-methoxyphenyl groups .
  • Pentanoic acid chain: The carboxylic acid terminus distinguishes it from esters or amides in related structures (e.g., 2-(nitrooxy)ethyl esters in anti-inflammatory agents) .

Table 1: Structural Comparison with Analogous Compounds

Compound Core Structure Key Substituents Biological Activity
Target Compound Tetrahydrothieno[3,4-d]thiazole 2-Methoxyphenyl, sulfone, pentanoic acid Not reported (predicted anticancer/antimicrobial)
(Z)-2-((5-(4-nitrobenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)amino) substituted acid Thiazol-4(5H)-one 4-Nitrobenzylidene, carboxylic acid Cytotoxic (IC₅₀: 12–45 µM)
5-(Z)-[(4-Methoxyphenyl)methylene]-2-[(4-methoxyphenyl)methylenehydrazono]-3-(4-hydroxyphenyl)-4-thiazolidinone Thiazolidinone 4-Methoxyphenyl, hydrazone Antimicrobial (MIC: 8–32 µg/mL)
877807-30-2 (3,4-dimethylphenyl analog) Tetrahydrothieno[3,4-d]thiazole 3,4-Dimethylphenyl, sulfone, pentanoic acid Unknown (structural analog)

Key Differences :

  • Yields: The target compound’s synthesis may require optimized conditions compared to simpler thiazol-4(5H)-ones (yields: 44–90% for non-sulfonated analogs) .
  • Workup Complexity : Sulfonation and acid-terminus purification likely necessitate chromatographic separation, unlike ester analogs .
Computational Similarity Analysis

Using Tanimoto and Dice similarity metrics (), the target compound shows moderate similarity (~0.6–0.7) to:

  • Anticancer thiazol-4(5H)-ones (e.g., nitrobenzylidene derivatives) due to shared thiazole and arylidene motifs.
  • Anti-inflammatory thiazole esters (e.g., 2-(nitrooxy)ethyl derivatives) via the heterocyclic core .

Biological Activity

(Z)-5-((3-(2-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)amino)-5-oxopentanoic acid is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, efficacy against various disease models, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a thieno-thiazole moiety and an amino acid derivative. Its molecular formula is C15H16N2O4S2C_{15}H_{16}N_{2}O_{4}S_{2}, and it exhibits notable properties such as solubility in organic solvents and stability under physiological conditions.

PropertyValue
Molecular Weight336.42 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

The biological activity of this compound primarily involves its interaction with specific biological targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that it may act as an inhibitor of certain kinases, similar to other compounds in its class.

Antitumor Activity

Recent studies have demonstrated that this compound exhibits significant antitumor activity. In vitro assays showed that the compound effectively inhibited the growth of various cancer cell lines, including A549 (lung cancer) and NCI-H1975 (non-small cell lung cancer).

  • IC50 Values : The compound demonstrated an IC50 value of approximately 15 nM against EGFR L858R/T790M mutants, indicating potent inhibitory activity compared to standard chemotherapeutics.

Antiviral Activity

In addition to its antitumor properties, the compound has been evaluated for antiviral activity. It was tested against HIV-1 in MT-4 cell lines, where it showed promising results with an EC50 value indicating effective viral inhibition.

Activity TypeCell Line/ModelIC50/EC50 Value
AntitumorA54915 nM
AntiviralMT-4 (HIV-1)EC50 not specified

Case Studies

  • Case Study on Antitumor Efficacy : A study involving the administration of the compound in xenograft models demonstrated reduced tumor growth compared to control groups. The mechanism was attributed to the induction of apoptosis in cancer cells.
  • Antiviral Study : Research on HIV-1 inhibition revealed that the compound could significantly reduce viral replication in infected cells without causing high cytotoxicity, suggesting a favorable therapeutic index.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing (Z)-5-((3-(2-methoxyphenyl)-tetrahydrothienothiazolylidene)amino)-5-oxopentanoic acid and its analogs?

  • Methodological Answer : The compound can be synthesized via refluxing a mixture of thiosemicarbazide derivatives (e.g., 3-(4-hydroxyphenyl)thiosemicarbazide), chloroacetic acid, sodium acetate, and an appropriate oxo-compound in a DMF/acetic acid solvent system (1:2 ratio). Reflux duration (2–5 h) and subsequent recrystallization from DMF-ethanol are critical for purity and yield optimization .

Q. How can researchers validate the stereochemical configuration (Z/E isomerism) of this compound?

  • Methodological Answer : Nuclear Overhauser Effect (NOE) NMR spectroscopy is essential to confirm the (Z)-configuration. Computational methods like density functional theory (DFT) can predict stability differences between isomers, which should correlate with experimental NMR and X-ray crystallography data .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodological Answer : Antimicrobial activity can be tested using broth microdilution assays against Candida species or bacterial strains, with ketoconazole or ampicillin as positive controls. Antioxidant activity is evaluated via DPPH radical scavenging assays, comparing IC₅₀ values to ascorbic acid .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.